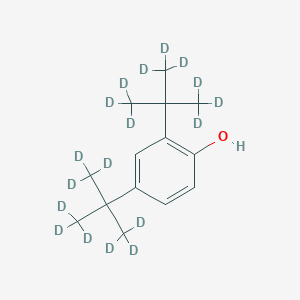

2,4-Di-tert-butylphenol-d18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Di-tert-butylphenol is isolated from the dried body of Scolopendra and possesses antioxidative activity . It has been used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts .

Synthesis Analysis

The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . The isolation and purification of 2,4-DTBP were accomplished using HPLC .Molecular Structure Analysis

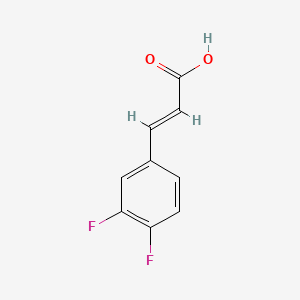

The structure of 2,4-Di-tert-butylphenol was characterized as C14H22O through 1H NMR analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Kolbe–Schmitt reaction in which 2,4-Di-tert-butylphenol participates has been studied . Other reactions involving this compound include those represented by the formulas: C18H30O + C10H14O = C14H22O + C14H22O + = + and C6H6O + C14H22O = C10H14O + C10H14O + = 2 .Physical And Chemical Properties Analysis

The molecular weight of 2,4-Di-tert-butylphenol is 206.3239 . More detailed physical and chemical property values can be found in the databases of the European Chemicals Agency (ECHA) .Scientific Research Applications

Environmental Degradation Studies : Wang et al. (2016) explored the degradation kinetics and mechanism of 2,4-Di-tert-butylphenol using the UV/persulfate process. This research is significant for understanding the environmental degradation of this compound (Wang et al., 2016).

Natural Source and Bioactivity : Zhao et al. (2020) provided a comprehensive review of the natural sources and bioactivities of 2,4-Di-tert-butylphenol and its analogs. This research is crucial for understanding its occurrence in nature and potential biological effects (Zhao et al., 2020).

Endocrine Disruption and Obesogenic Potential : Ren et al. (2022) investigated the effects of 2,4-Di-tert-butylphenol on adipogenesis in human mesenchymal stem cells, revealing its potential as an endocrine disruptor and obesogen (Ren et al., 2022).

Herbicidal Properties : Chuah et al. (2015) evaluated the biochemical and physiological activity of 2,4-Di-tert-butylphenol on weeds, highlighting its potential use in weed management (Chuah et al., 2015).

Synthesis Processes : Fan Wen-ge (2004) studied the synthesis process of 2,4-Di-tert-butylphenol, demonstrating its production via a specific reaction process (Fan Wen-ge, 2004).

Lipid Preservation in Chromatography : Wren and Szczepanowksa (1964) explored the use of 4-methyl-2,6-di-tert.-butylphenol, an analog of 2,4-Di-tert-butylphenol, in protecting lipids from autoxidation during chromatography (Wren & Szczepanowksa, 1964).

Safety And Hazards

2,4-Di-tert-butylphenol is classified as causing skin irritation, serious eye damage, and is very toxic to aquatic life with long-lasting effects . It may cause irritation of the digestive tract and respiratory tract . Safety measures include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .

Future Directions

Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . The comprehensive review of the biosources and bioactivities of 2,4-di-tert-butylphenol or 2,4-bis(1,1-dimethylethyl)-phenol (2,4-DTBP) and its analogs leads us to speculate that endocidal regulation is the primary function of these toxic phenols in the producing organisms .

properties

IUPAC Name |

2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-butylphenol-d18 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride](/img/no-structure.png)